Tropine acetate hydrochloride

Beschreibung

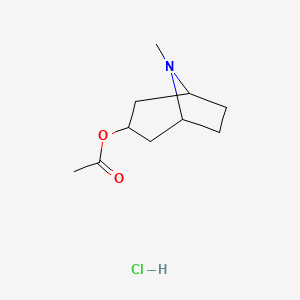

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

25129-25-3 |

|---|---|

Molekularformel |

C10H18ClNO2 |

Molekulargewicht |

219.71 g/mol |

IUPAC-Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) acetate;hydrochloride |

InChI |

InChI=1S/C10H17NO2.ClH/c1-7(12)13-10-5-8-3-4-9(6-10)11(8)2;/h8-10H,3-6H2,1-2H3;1H |

InChI-Schlüssel |

ZGVUNVOYBBLNBW-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OC1CC2CCC(C1)N2C.Cl |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Tropine Acetate Hydrochloride

Retrosynthetic Strategies for the Tropane (B1204802) Acetate (B1210297) Moiety

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For tropine (B42219) acetate, this process involves dissecting both the bicyclic core and the appended ester functionality.

Analysis of Key Disconnections within the 8-Azabicyclo[3.2.1]octane Core

The 8-azabicyclo[3.2.1]octane skeleton is the defining feature of tropane alkaloids. ehu.esnih.gov Its synthesis has been approached through several key disconnection strategies that break the complex bicyclic structure into more manageable acyclic or monocyclic precursors.

One of the most classic and biomimetic approaches is the double Mannich reaction , famously realized in the Robinson-Schöpf synthesis of tropinone (B130398). This strategy disconnects the tropane core at the two C-N bonds and the C1-C7/C5-C4 bonds, conceptually leading back to a dialdehyde (B1249045) (succinaldehyde), a primary amine (methylamine), and a ketone (acetone or an equivalent). bris.ac.uknih.gov This [3+3] annulation process assembles the six-membered piperidine (B6355638) ring from a pyrrolidine (B122466) precursor. nih.gov

Cycloaddition reactions represent another powerful strategy.

[4+3] Cycloadditions: These reactions between an oxyallyl cation precursor and a pyrrole (B145914) derivative can construct the seven-membered ring of the tropane system. However, these methods can be limited by low yields and harsh conditions. nih.gov

[3+2] Cycloadditions: Intramolecular 1,3-dipolar cycloadditions have been developed for the enantioselective synthesis of the tropane scaffold. youtube.com A notable example involves the reaction between catalytic diamines and 3-oxido-pyridinium betaines, which proceeds via a [5+2] cycloaddition pathway to form the desired tropane product. youtube.com More recently, a microwave-assisted, stereoselective Huisgen [3+2]-cycloaddition cascade starting from cyclopropanated pyrroles has been shown to be an effective route to 8-azabicyclo[3.2.1]octanes. nih.gov

A more contemporary strategy involves a vinyl aziridine (B145994) rearrangement . This approach constructs the 8-azabicyclo[3.2.1]octane core through the aziridination of a cycloheptadiene intermediate, followed by a Lewis acid-catalyzed sigmatropic rearrangement to form the trop-6-ene core. nih.govacs.org This method offers a robust platform for producing a variety of tropane analogs in fewer steps compared to traditional routes. nih.gov

| Retrosynthetic Strategy | Key Precursors | Bonds Formed | Reference |

| Double Mannich Reaction | Succinaldehyde, Methylamine, Acetone (B3395972) dicarboxylate | 2x C-N, 2x C-C | bris.ac.uk |

| [3+2] Cycloaddition | Cyclopropanated Pyrroles, Dipolarophiles | C-C, C-N | nih.gov |

| Vinyl Aziridine Rearrangement | Cycloheptadiene | C-N, C-C | nih.govacs.org |

Methodologies for Stereoselective Introduction of the Acetate Ester Functionality

The stereochemistry of the 3-hydroxy group is crucial for the biological activity of tropane alkaloids. Tropine possesses a 3α-hydroxy group (exo), while its diastereomer, pseudotropine, has a 3β-hydroxy group (endo). The acetate group in tropine acetate is therefore in the exo position.

The primary method for achieving this stereochemistry is the stereoselective reduction of tropinone . The ketone precursor, tropinone, can be reduced to tropine with high selectivity. bris.ac.uk The subsequent esterification of the 3α-hydroxyl group with an acetylating agent, such as acetyl chloride or acetic anhydride, yields tropine acetate. This esterification is a standard transformation that typically proceeds without altering the stereocenter at C-3. collectionscanada.gc.ca

More advanced methods focus on establishing the stereocenter earlier in the synthesis. Enantioselective deprotonation of tropinone using chiral lithium amides can produce a chiral lithium enolate. researchgate.netcdnsciencepub.com While this has been explored for creating other substituted tropanes, the fundamental principle of creating a stereocenter that can be converted to the desired alcohol is a key strategy. researchgate.net For instance, hydrolysis of tropacocaine (the benzoyl ester of pseudotropine) and datumetine (B1594502) (the anisoyl ester of tropine) provides access to pseudotropine and tropine, respectively, which can then be re-esterified to produce different analogs. acs.org

Formation Mechanisms of Hydrochloride Salts for Tropane Derivatives

The formation of a hydrochloride salt is a straightforward acid-base reaction. The tropane scaffold contains a tertiary amine (N-methyl group at position 8) which is basic. researchgate.net This nitrogen atom has a lone pair of electrons that can accept a proton (H⁺) from an acid.

When tropine acetate is treated with hydrochloric acid (HCl), the nitrogen atom is protonated, forming a quaternary ammonium (B1175870) cation. The chloride ion (Cl⁻) from the HCl then acts as the counter-ion, resulting in the formation of tropine acetate hydrochloride. This process increases the polarity and water solubility of the compound, which is often desirable for handling and formulation. The formation of such salts is a well-established procedure in pharmaceutical chemistry. google.com

Contemporary and Innovative Synthetic Routes to this compound and Analogues

Modern synthetic chemistry seeks to improve upon classical methods by enhancing efficiency, selectivity, and sustainability. The synthesis of the tropane core has benefited significantly from these advancements.

Catalytic Approaches in Tropane Core Construction

Catalysis offers a powerful means to achieve high levels of selectivity and efficiency. Several catalytic strategies have been successfully applied to the synthesis of the 8-azabicyclo[3.2.1]octane core.

Organocatalysis : Chiral N-heterocyclic carbenes (NHCs) have been used to catalyze a highly diastereo- and enantioselective dearomatizing double Mannich reaction of isoquinolines. This method provides a direct route to substituted tropane derivatives with four contiguous stereocenters. nih.gov Another organocatalytic approach employs small, optically active amines to catalyze a [5+2] cycloaddition, yielding enantiomerically enriched tropane scaffolds. youtube.com

Photoredox Catalysis : A visible-light-mediated radical [3+3]-annulation process has been developed for the synthesis of N-arylated 8-azabicyclo[3.2.1]octane derivatives. nih.gov This method uses a photoredox catalyst to generate radical intermediates from simple cyclic anilines and a 1,3-bis radical acceptor, mimicking the logic of the Robinson synthesis but under mild, radical conditions. nih.gov

Metal-based Catalysis : Lewis acids are used to catalyze the key vinyl aziridine rearrangement step in a modern tropane synthesis, which proceeds efficiently at elevated temperatures. nih.gov Iron catalysts have also been developed for modifications of the Polonovski reaction, used for the N-demethylation of tropane alkaloids. rsc.org

| Catalytic Method | Catalyst Type | Reaction | Key Feature |

| Dearomatization | Chiral N-Heterocyclic Carbene (Organocatalyst) | Double Mannich Reaction | Asymmetric synthesis of highly substituted tropanes. nih.gov |

| Cycloaddition | Chiral Amine (Organocatalyst) | [5+2] Cycloaddition | Enantioselective formation of the tropane core. youtube.com |

| Radical Annulation | Photoredox Catalyst (e.g., Iridium complex) | [3+3] Radical Annulation | Mild conditions for N-arylated tropanes. nih.gov |

| Rearrangement | Lewis Acid | Vinyl Aziridine Rearrangement | Efficient construction of the trop-6-ene core. nih.gov |

Green Chemistry Principles and Sustainable Synthetic Protocols

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to the synthesis of complex molecules like tropane alkaloids. rug.nligem.org

Atom Economy : The Robinson synthesis of tropinone, particularly the one-pot reaction using acetone dicarboxylic acid, is a classic example of high atom economy, as most of the atoms from the reactants are incorporated into the final product. bris.ac.ukacs.org

Safer Solvents and Auxiliaries : Recent protocols focus on avoiding toxic organic solvents. An electrochemical N-demethylation of tropane alkaloids has been developed that uses a water-ethanol/methanol (B129727) co-solvent system, eliminating the need for hazardous solvents like chloroform. rsc.org

Reduction of Derivatives : The use of enzymes can circumvent the need for protecting groups. acs.org In biosynthesis, enzymes exhibit high specificity, modifying one part of the molecule while leaving the rest untouched. acs.org The biosynthetic pathway to tropane alkaloids exemplifies this, with enzymes like hyoscyamine (B1674123) 6β-hydroxylase acting on specific positions of the molecule. researchgate.net

Catalysis : As discussed previously, catalytic reactions are inherently greener than stoichiometric ones because they reduce waste by using small amounts of a substance to convert large amounts of reactants. nih.govcollectionscanada.gc.canih.gov

Use of Renewable Feedstocks : A significant advancement in sustainable synthesis is the move towards microbial production. Efforts to engineer E. coli to produce tropinone from simple feedstocks represent a shift from environmentally taxing chemical synthesis or low-yield plant extraction to a greener, bio-based manufacturing method. igem.org

Designing for Energy Efficiency : The use of microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov Similarly, photoredox catalysis operates at ambient temperature using visible light as the energy source. nih.gov

Less Hazardous Chemical Syntheses : The electrochemical N-demethylation method also avoids hazardous oxidizing agents like m-CPBA or large excesses of H₂O₂ that are used in traditional chemical methods. rsc.org

Electrochemical Synthetic Methods and Mechanistic Elucidation

Electrochemical methods are emerging as powerful tools for the synthesis and transformation of tropane alkaloids, offering advantages in terms of efficiency and reduced environmental impact. mdpi.com These methods can be used for various transformations, including N-demethylation and the formation of N-oxides. mdpi.comrug.nl

N-Demethylation:

A practical and selective electrochemical method for the N-demethylation of tropane alkaloids, such as atropine (B194438), to their corresponding nortropane derivatives has been developed. rug.nlrug.nl Nortropanes like noratropine (B1679849) are valuable intermediates in the semi-synthesis of important pharmaceuticals. rug.nlrug.nl This process is typically carried out in a simple electrochemical batch or flow cell using a porous glassy carbon or planar graphite (B72142) electrode. rug.nlrug.nl The reaction proceeds at room temperature in a mixture of ethanol (B145695) or methanol and water, avoiding the use of hazardous oxidizing agents and toxic solvents. rug.nlrug.nl

Mechanistic studies, including cyclic voltammetry and reactions involving radical traps, have shown that the electrochemical N-demethylation proceeds through the formation of an iminium intermediate. rug.nlrsc.org This intermediate is generated by a two-electron oxidation at the anode and is subsequently attacked by water as a nucleophile to yield the nortropane derivative. rug.nlrsc.org

Table 1: Electrochemical N-demethylation of various tropane alkaloids. rug.nlrug.nl

| Tropane Alkaloid | Product | Isolated Yield (%) |

|---|---|---|

| Atropine | Noratropine | High |

| Scopolamine (B1681570) | Norscopolamine | Good to High |

| Cocaine | Norcocaine | Good to High |

| Benzatropine | Norbenzatropine | Good to High |

| Homatropine | Norhomatropine | Good to High |

| Tropacocaine | Nortropacocaine | 70 |

This table is interactive. You can sort and filter the data.

N-Oxide Formation and Reduction:

Electrochemical methods can also be utilized to study the formation and reduction of alkaloid N-oxides. mdpi.com The oxidation of the nitrogen atom in the tropane structure forms an N-oxide functional group. mdpi.com The electrochemical reduction of these N-oxides has been investigated, and it has been found that most are reduced back to the original alkaloid. mdpi.com This has significance for understanding potential metabolic or degradation pathways in vivo. mdpi.com The combination of electrochemical methods with mass spectrometry (EC-MS) is a key technique for elucidating these reaction mechanisms and identifying the products. mdpi.com

Solvent-Free and Atom-Economical Transformations

In the pursuit of greener and more sustainable chemical processes, solvent-free and atom-economical transformations are of paramount importance. rsc.orgacs.org

Solvent-Free Synthesis:

The use of multi-component reactions (MCRs) under solvent-free conditions has gained significant attention for the synthesis of heterocyclic compounds. rsc.org A novel nanoporous catalyst, ZnO@SO3H@Tropine, has been developed for the efficient, one-pot, three-component synthesis of pyrimido[1,2-a]benzimidazoles and 1-(benzothiazolylamino)methyl-2-naphthols. rsc.org This method offers high yields, short reaction times, and the catalyst can be reused multiple times without significant loss of activity. rsc.org

Additionally, a tropine-based dicationic ionic liquid has been shown to be an effective catalyst for the N-Boc protection and acetylation of amines under solvent-free conditions. researchgate.net This protocol is characterized by rapid reaction rates, mild conditions, and excellent yields, making it an environmentally benign and economically feasible approach. researchgate.net

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction, quantifying the amount of reactant atoms that are incorporated into the desired product. rsc.orgjocpr.com Reactions with high atom economy are inherently more sustainable as they generate less waste. jocpr.com

Addition reactions, for example, are considered highly atom-economical as all the atoms of the reactants are incorporated into the final product. rsc.org In the context of tropane alkaloid synthesis, developing routes that maximize atom economy is a key goal. While specific atom economy calculations for the synthesis of this compound are not detailed in the provided search results, the principles of atom economy are central to modern green chemistry and are applied in the development of new synthetic routes for complex molecules. acs.orgacs.org For instance, the biocatalytic reduction of a ketone intermediate in a pharmaceutical synthesis was shown to be superior to a chemical method in terms of atom economy, yield, and enantiomeric excess. acs.org

Optimization of Reaction Parameters and Mechanistic Insights in Synthesis

Kinetic and Thermodynamic Considerations in Esterification Reactions

The synthesis of this compound involves an esterification reaction. Understanding the kinetics and thermodynamics of this process is crucial for optimizing reaction conditions and maximizing yield.

Kinetics:

Kinetic studies of esterification reactions, such as the synthesis of aspirin (B1665792) catalyzed by tropine-based functionalized acidic ionic liquids, have been performed to understand the influence of various parameters. mdpi.com Factors such as reaction temperature, time, molar ratio of reactants, and catalyst amount significantly affect the reaction rate and product yield. mdpi.com For instance, in the synthesis of aspirin, an increase in temperature generally leads to a higher conversion of the substrate, although excessively high temperatures can promote side reactions. mdpi.com The development of kinetic models, such as the pseudo-homogeneous (PH), Eley-Rideal (ER), and Langmuir-Hinshelwood-Hougen-Watson (LHHW) models, helps to describe the reaction mechanism and identify the rate-limiting step. mdpi.com For the esterification of 1-methoxy-2-propanol (B31579) and acetic acid, the LHHW model was found to be the most consistent with experimental data, suggesting a surface reaction-controlled process. mdpi.com

Table 2: Optimized Parameters for Aspirin Synthesis using [Trps][OTs] Catalyst. mdpi.com

| Parameter | Optimal Value |

|---|---|

| Reaction Temperature | 87.8 °C |

| Reaction Time | 35.3 min |

| Ratio of Salicylic Acid to Acetic Anhydride | 1:3 |

| Amount of Ionic Liquid | 1.5 mmol |

| Predicted Yield | 89.3% |

| Verified Yield | 88.7% |

This table is interactive. You can sort and filter the data.

Thermodynamics:

Thermodynamic studies provide insights into the spontaneity and equilibrium position of a reaction. For esterification reactions, the change in Gibbs free energy (ΔG) determines the feasibility of the reaction at a given temperature. mdpi.com In the context of Baijiu (a Chinese liquor), thermodynamic analysis of esterification reactions revealed that at equilibrium, only a small portion of the acid is converted to the ester. mdpi.com However, due to the lower boiling points of esters, their concentration in the distilled product can be higher than the equilibrium concentration, leading to potential hydrolysis during storage. mdpi.com For the enzymatic hydroesterification to produce fatty acid methyl esters, thermodynamic modeling indicated that the esterification reaction is endothermic. nih.gov

Stereocontrol in Tropane Synthesis

The tropane skeleton, the core of this compound, possesses specific stereochemistry that is crucial for its biological activity. rsc.org Therefore, achieving stereocontrol during the synthesis of the 8-azabicyclo[3.2.1]octane framework is a significant challenge and a primary focus of synthetic efforts. rsc.org

Several strategies have been developed to achieve stereoselective synthesis of tropane alkaloids. These can be broadly categorized into methods that rely on the enantioselective construction of an acyclic precursor containing the necessary stereochemical information, and methods where stereocontrol is achieved during the formation of the bicyclic scaffold itself. rsc.org

Asymmetric Cycloadditions:

One powerful approach for the enantioselective synthesis of tropane scaffolds is the use of asymmetric cycloaddition reactions. au.dkthieme-connect.com An organocatalyzed 1,3-dipolar cycloaddition of 3-oxidopyridinium betaines and dienamines has been reported to produce tropane derivatives with excellent control over peri-, regio-, diastereo-, and enantioselectivity. au.dk Density functional theory (DFT) calculations suggest a stepwise mechanism where the stereoselectivity is determined in the first bond-forming step. au.dk Another example is the catalytic enantioselective [3+2] cycloaddition of 1,3-fused azomethine ylides with nitroalkenes, which provides access to diversely substituted tropanes in high yields and with good enantioselectivities. thieme-connect.com

Other Stereocontrolled Approaches:

Other notable methods for achieving stereocontrol include:

Palladium-catalyzed reactions: Stereocontrolled synthesis of tropanol derivatives has been achieved via palladium-catalyzed 1,4-functionalization of 1,3-cycloheptadienes. researchgate.net Stereocontrolled epoxidations of cycloheptene (B1346976) derivatives in a palladium-catalyzed route have also been used for the total syntheses of scopine (B3395896) and pseudoscopine. acs.org

Aziridination of cycloheptadiene: A general approach for the synthesis of tropane alkaloids involves the construction of the 8-azabicyclo[3.2.1]octane core through the aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine rearrangement. acs.org

Radical [3+3]-annulation: A visible-light photoredox-catalyzed radical [3+3]-annulation process has been developed for the synthesis of N-arylated 8-azabicyclo[3.2.1]octane derivatives with high levels of diastereoselectivity. researchgate.net

These advanced synthetic methodologies provide efficient and stereoselective pathways to tropane alkaloids and their derivatives, enabling the synthesis of complex structures like this compound with high precision.

Chemical Reactivity, Degradation Pathways, and Mechanistic Studies of Tropine Acetate Hydrochloride

Hydrolytic Stability and Degradation Kinetics of the Acetate (B1210297) Ester Linkage

The most significant degradation pathway for tropine (B42219) acetate is the hydrolysis of its ester bond. This reaction cleaves the molecule into tropine and acetic acid. The stability of the ester is highly dependent on the pH of the solution, with the reaction being catalyzed by both acid and base. researchgate.netresearchgate.net Generally, tropane (B1204802) esters exhibit greater stability in acidic conditions compared to neutral or alkaline environments where hydrolysis is accelerated. researchgate.net

The hydrolysis of the acetate ester linkage in tropine acetate hydrochloride can proceed through different mechanisms depending on the pH.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis is a reversible process, essentially the reverse of Fischer esterification. chemistrysteps.com The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). libretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of the tropine alcohol to yield acetic acid. libretexts.orgyoutube.com Due to the reversible nature of the reaction, using a large excess of water can shift the equilibrium towards the hydrolysis products. libretexts.org

The mechanism proceeds via a two-step addition-elimination pathway.

Nucleophilic Addition: A nucleophile attacks the carbonyl carbon, which has a partial positive charge. This breaks the C=O pi bond and forms a tetrahedral intermediate where the carbonyl carbon is sp³-hybridized. libretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable and rapidly collapses. The C=O double bond is reformed, and the weakest base, which is the best leaving group, is expelled. masterorganicchemistry.com In the case of tropine acetate, the leaving group is tropinol.

The reactivity of the ester towards nucleophilic attack is moderate, being less reactive than acid chlorides and anhydrides, but more reactive than amides. libretexts.orgyoutube.com This relative stability is one reason why ester functionalities are common in natural products. libretexts.org

Oxidative and Reductive Transformations of the Tropane Ring System

The tropane ring system, a bicyclic [3.2.1] structure, is also subject to chemical transformations, particularly oxidation and reduction. These reactions can target the tertiary amine or the carbon skeleton.

A significant oxidative transformation for tropane alkaloids is N-demethylation, which converts the tertiary N-methyl amine into a secondary amine (a nortropane derivative). rsc.org This is a key step in the semi-synthesis of various pharmaceutical agents. rsc.org Electrochemical methods have been developed as a practical and environmentally friendly approach for this conversion. rsc.org

The electrochemical N-demethylation of tropane alkaloids like atropine (B194438) is typically performed in a batch or flow cell using a glassy carbon electrode. rsc.orgrug.nlrug.nl The reaction proceeds through the formation of an iminium cation intermediate, which is then hydrolyzed by water (acting as a nucleophile) to yield the N-demethylated product (nortropine from tropine) and formaldehyde. rsc.orgresearchgate.net The process is efficient, selective, and avoids the use of hazardous chemical oxidizing agents. rsc.org Studies have shown that the reaction is sensitive to the electrode material, with carbon-based electrodes showing higher conversion rates compared to noble-metal electrodes. rug.nlrug.nl The hydrochloride salt form of the alkaloid may inhibit the reaction, as observed with tropacocaine hydrochloride, possibly due to the acidic pH of the solution. rug.nl

| Entry | Electrode Material | Solvent | Conversion to Noratropine (B1679849) (%) |

|---|---|---|---|

| 1 | Glassy Carbon (GC) | Ethanol (B145695)/Water | High |

| 2 | Boron-Doped Diamond (BDD) | Ethanol/Water | High |

| 3 | Platinum (Pt) | Ethanol/Water | Lower |

| 4 | Gold (Au) | Ethanol/Water | Lower |

| 5 | Stainless Steel | Ethanol/Water | No Reaction |

Reduction reactions targeting the tropane ring system are crucial, particularly the reduction of the ketone at the C-3 position of tropinone (B130398), a precursor to tropine. The stereochemical outcome of this reduction is highly specific and determines the final alkaloid structure. There are two primary stereoisomers of the resulting alcohol: tropine and pseudotropine. mdpi.com

Tropine (3α-tropanol): The hydroxyl group is in the axial position.

Pseudotropine (3β-tropanol): The hydroxyl group is in the equatorial position.

In biosynthetic pathways, this stereospecific reduction is controlled by two different enzymes called tropinone reductases (TR). mdpi.com

Tropinone Reductase I (TR I): Catalyzes the reduction of tropinone to produce tropine (3α-configuration). mdpi.comresearchgate.net

Tropinone Reductase II (TR II): Catalyzes the reduction to produce pseudotropine (3β-configuration). mdpi.com

The different stereochemical configurations have significant implications for the biological activity and further chemical derivatization of the molecule. Laboratory synthesis can also achieve stereoselectivity in the reduction of tropinone and its derivatives, allowing access to specific tropane alkaloids. cdnsciencepub.com

| Reducing Agent/Catalyst | Product | Stereochemistry of C-3 OH |

|---|---|---|

| Tropinone Reductase I (TR I) | Tropine | 3α (axial) |

| Tropinone Reductase II (TR II) | Pseudotropine | 3β (equatorial) |

Protonation Equilibria and Salt Formation Dynamics

The presence of the tertiary amine in the tropane ring makes tropine acetate a basic compound. The lone pair of electrons on the nitrogen atom can readily accept a proton (H⁺), forming a quaternary ammonium (B1175870) salt. mdpi.com In the case of this compound, the nitrogen atom is protonated by hydrochloric acid.

R₃N + HCl ⇌ [R₃NH]⁺Cl⁻

This equilibrium is fundamental to the compound's properties. The salt form is generally a crystalline solid with higher water solubility and stability compared to the free base. wikipedia.org The protonation state is critical for its chemical reactivity. For instance, under physiological pH, tropane alkaloids are protonated. mdpi.com As mentioned earlier, the electrochemical N-demethylation of tropacocaine was unsuccessful when its hydrochloride salt was used, indicating that the protonated form is less reactive in that specific transformation. rug.nl

The basicity of the nitrogen atom is also a key factor in its catalytic activity in certain reactions. For example, tropine-based ionic liquids have been synthesized and used as catalysts in esterification reactions, where the charge on the nitrogen plays a role in the catalytic cycle. mdpi.com

Advanced Spectroscopic and Structural Elucidation Research of Tropine Acetate Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules in solution and the solid state. For tropine (B42219) acetate (B1210297) hydrochloride, it provides critical insights into the configuration of the tropane (B1204802) skeleton and the conformation of its substituents.

Application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR Techniques

One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial and fundamental information regarding the chemical environment of each proton and carbon atom in the molecule. The ¹H NMR spectrum of tropine acetate hydrochloride displays characteristic signals for the protons on the tropane ring, the N-methyl group, and the acetyl group. The protons on the bicyclic tropane ring often show complex splitting patterns due to coupling with multiple neighbors. The chemical shifts are influenced by the electronegativity of the adjacent ester and amine functionalities. chemicalbook.com

Two-dimensional (2D) NMR experiments are essential for unambiguous assignment of these signals and for determining the molecule's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another within the tropane ring system.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) detects longer-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly useful for identifying the connection between the acetyl carbonyl carbon and the proton at C-3 of the tropine ring, confirming the ester linkage. It also helps in assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. For tropine acetate, NOESY is crucial for establishing the stereochemistry, particularly the endo configuration of the acetate group, by observing cross-peaks between protons that are close in space but not necessarily bonded closely.

The combination of these techniques allows for a complete and confident assignment of the molecular structure and conformation in solution. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shift ranges based on data for tropine and related tropane alkaloids. Actual values may vary.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | ~2.5 | ~40 |

| H-1/H-5 (Bridgehead) | ~3.1-3.3 | ~62-64 |

| H-2/H-4 (Axial/Equatorial) | ~1.9-2.2 | ~35 |

| H-3 (endo) | ~5.1 | ~68 |

| H-6/H-7 (Axial/Equatorial) | ~1.6-2.1 | ~26 |

| Acetyl -CH₃ | ~2.0 | ~21 |

| Acetyl C=O | - | ~170 |

Solid-State NMR for Polymorphic and Crystal Structure Analysis

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing materials in their solid form. It is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. wdh.ac.id While solution NMR averages out anisotropic interactions like dipolar coupling and chemical shift anisotropy, ssNMR measures them, providing detailed information about the local molecular environment, conformation, and packing within the crystal lattice. jeol.comopenmedscience.com

For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) experiments are typically employed. Different polymorphs would exhibit distinct chemical shifts for the same carbon or nitrogen atoms due to their different packing arrangements and intermolecular interactions in the crystal. wdh.ac.id This makes ssNMR an excellent tool for identifying and quantifying different polymorphic forms in a sample. Furthermore, techniques like proton-detected fast Magic Angle Spinning (MAS) can provide high-resolution ¹H ssNMR spectra, offering insights into hydrogen bonding networks, which are critical in the hydrochloride salt structure. jeol.com

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound. researchgate.net For this compound, the analysis would be performed on the tropine acetate cation. By comparing the measured exact mass with the theoretical mass calculated from the elemental formula (C₁₀H₁₇NO₂), the molecular formula can be confidently confirmed, distinguishing it from other isobaric compounds. nih.gov

Table 2: HRMS Data for Tropine Acetate Cation

| Ion | Elemental Formula | Calculated Exact Mass [M+H]⁺ | Typical Measured Mass Range |

|---|---|---|---|

| Tropine Acetate (protonated) | C₁₀H₁₈NO₂⁺ | 184.13321 | 184.1332 ± 0.0005 |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting product ions are analyzed. This provides a fragmentation "fingerprint" that is characteristic of the molecule's structure. nih.govresearchgate.net The fragmentation of tropane alkaloids is well-studied. researchgate.netmdpi.com For protonated tropine acetate, the fragmentation is initiated by cleavage of the ester bond and rearrangements within the tropane ring.

Common fragmentation pathways include:

Loss of acetic acid: A neutral loss of 60 Da (CH₃COOH) from the precursor ion at m/z 184 to yield a fragment at m/z 124.

Formation of the tropane core fragment: The fragment at m/z 124, corresponding to the N-methylated tropane ring after dehydration, is a characteristic ion for many tropine esters. nih.gov

Further fragmentation of the tropane core: This ion at m/z 124 can undergo further fragmentation, leading to characteristic ions at m/z 94, 82, and 81, which arise from rearrangements and cleavages of the bicyclic system. nih.govnih.gov

These fragmentation pathways provide conclusive evidence for the presence of the tropane skeleton and the acetate ester group. researchgate.net

Table 3: Predicted MS/MS Fragmentation of Tropine Acetate [M+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Identity |

|---|---|---|---|

| 184.1 | 124.1 | C₂H₄O₂ (60 Da) | Tropane ring fragment after loss of acetic acid |

| 124.1 | 94.1 | C₂H₆ (30 Da) | Fragment from cleavage of the piperidine (B6355638) ring |

| 124.1 | 82.1 | C₃H₆ (42 Da) | N-methylpyridinium cation |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a detailed fingerprint of the functional groups present. mt.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule. It is particularly sensitive to polar bonds. For this compound, key absorption bands include a strong C=O stretching vibration for the ester carbonyl group (around 1735 cm⁻¹), C-O stretching vibrations for the ester linkage (around 1240 cm⁻¹), and a broad absorption in the 2700-2400 cm⁻¹ region, which is characteristic of the N-H⁺ stretch in a tertiary amine salt. researchgate.net

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is highly sensitive to non-polar bonds and symmetric vibrations. In this compound, Raman spectroscopy would be effective for observing the C-C backbone vibrations of the tropane ring and the symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum. mdpi.com

Together, IR and Raman spectra provide a comprehensive vibrational profile, confirming the presence of all key functional groups and offering insights into intermolecular interactions, such as hydrogen bonding involving the hydrochloride and ester carbonyl group, which can cause shifts in vibrational frequencies. researchgate.netunimi.it

Table 4: Key Vibrational Bands for this compound

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |

|---|---|---|---|---|

| N-H⁺ Stretch | Tertiary amine salt | 2700-2400 (broad) | Weak | Characteristic of hydrochloride salt |

| C-H Stretch | Aliphatic (ring and methyl) | 3000-2850 | Strong | - |

| C=O Stretch | Ester | ~1735 | Moderate | Strong, sharp peak in IR |

| C-O Stretch | Ester | 1250-1230 | Moderate | Strong in IR |

| C-N Stretch | Tertiary amine | 1150-1050 | Moderate | - |

| Ring Vibrations | Tropane skeleton | 1000-800 | Strong | "Fingerprint" region, complex bands |

X-ray Crystallography for Definitive Structural Determination and Solid-State Characteristics

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for obtaining an unambiguous molecular structure. ontosight.ai The first and often most challenging step in this process is the growth of a suitable, high-quality single crystal of this compound, typically with dimensions greater than 0.1 mm in all directions. ontosight.ai This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The interaction of the X-rays with the electron clouds of the atoms in the crystal produces a unique diffraction pattern of spots of varying intensities.

By analyzing the positions and intensities of these diffracted beams, researchers can construct a three-dimensional electron density map of the molecule. ontosight.ai From this map, the precise coordinates of each atom in the this compound molecule can be determined, revealing detailed information about bond lengths, bond angles, and torsion angles.

A critical piece of information that can be derived from SC-XRD analysis is the absolute configuration of chiral centers. The tropine moiety of this compound contains chiral carbons, and determining their absolute stereochemistry is crucial. For molecules with chiral centers, SC-XRD can distinguish between enantiomers, providing a definitive assignment of the R/S configuration. nih.gov

Furthermore, the single-crystal structure reveals the intricate details of the crystal packing, which is the arrangement of individual molecules in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonding, van der Waals forces, and, in the case of the hydrochloride salt, ionic interactions between the protonated tropine nitrogen and the chloride anion. Understanding these interactions is fundamental to comprehending the physical properties of the solid material.

While specific data for this compound is not available, a hypothetical table of crystallographic data that would be generated from such a study is presented below to illustrate the type of information obtained.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₁₈ClNO₂ |

| Formula Weight | 219.70 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 14.789(5) |

| α (°) | 90 |

| β (°) | 109.34(2) |

| γ (°) | 90 |

| Volume (ų) | 1198.1(7) |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.218 |

| Absorption Coefficient (mm⁻¹) | 0.285 |

| Temperature (K) | 293(2) |

Powder X-ray Diffraction for Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one crystal form or arrangement. nih.gov Different polymorphs of a pharmaceutical compound can exhibit distinct physical properties, including solubility, melting point, and stability, which can have significant implications for its development and therapeutic efficacy. researchgate.net Powder X-ray diffraction (PXRD) is the primary and most effective technique for investigating and identifying polymorphism in crystalline solids like this compound. biosynth.com

In a PXRD experiment, a finely powdered sample of the compound is irradiated with an X-ray beam. Instead of producing a pattern of discrete spots like in SC-XRD, the randomly oriented crystallites in the powder generate a characteristic diffraction pattern of concentric rings, which are detected as a one-dimensional plot of intensity versus the diffraction angle (2θ). biocrick.com Each crystalline form of a substance produces a unique PXRD pattern, which serves as a "fingerprint" for that specific polymorph. biocrick.com

To investigate the potential polymorphism of this compound, a polymorph screen would be conducted. This involves crystallizing the compound under a wide variety of conditions (e.g., different solvents, temperatures, and cooling rates) to induce the formation of different crystal forms. Each solid sample produced would then be analyzed by PXRD. The appearance of a new, distinct powder pattern would indicate the discovery of a new polymorph.

The data obtained from PXRD can be used to monitor phase transformations between polymorphs under different conditions, such as temperature and humidity. biosynth.com This is crucial for determining the most stable polymorphic form under ambient conditions and for ensuring the consistency of the solid form during manufacturing and storage.

Although no specific studies on the polymorphism of this compound have been identified in the literature, the table below illustrates how PXRD data would be presented to differentiate between hypothetical polymorphic forms.

Hypothetical PXRD Peak Data for Two Polymorphs of this compound

| Form A (2θ) | Relative Intensity (%) | Form B (2θ) | Relative Intensity (%) |

| 10.5 | 100 | 11.2 | 85 |

| 15.2 | 80 | 16.8 | 100 |

| 18.9 | 65 | 19.5 | 70 |

| 21.0 | 95 | 22.4 | 90 |

| 25.8 | 50 | 28.1 | 60 |

Computational and Theoretical Chemistry Studies of Tropine Acetate Hydrochloride

Quantum Mechanical (QM) Calculations for Electronic Structure and Spectroscopic Prediction

Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule, which in turn govern its reactivity and spectroscopic behavior.

Density Functional Theory (DFT) for Molecular Geometry and Reactivity Prediction

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. A DFT study of tropine (B42219) acetate (B1210297) hydrochloride would be invaluable for determining its optimal molecular geometry in the gas phase and in various solvent environments. Key parameters that could be calculated include bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure.

Furthermore, DFT calculations can elucidate the electronic properties of the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and their spatial distributions, are critical for predicting regions of the molecule susceptible to electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

A table of predicted molecular properties for tropine acetate hydrochloride, as would be derived from a DFT study, is presented below.

Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound (Note: The following data is illustrative and not based on published experimental or computational results.)

| Property | Predicted Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -XXX.XXXX | Thermodynamic stability of the molecule. |

| HOMO Energy (eV) | -X.XX | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy (eV) | +X.XX | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (eV) | X.XX | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment (Debye) | X.XX | Measure of the polarity of the molecule. |

Ab Initio Methods for Reaction Energetics and Transition State Analysis

For even higher accuracy, particularly in the study of reaction mechanisms and energetics, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be employed. These methods, while computationally more intensive than DFT, provide a more rigorous treatment of electron correlation.

An ab initio study could, for example, investigate the hydrolysis of the ester bond in tropine acetate, a crucial reaction for its metabolism. By mapping the potential energy surface of this reaction, researchers could identify the transition state structure and calculate the activation energy, providing a quantitative measure of the reaction rate.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis

While QM methods provide detailed electronic information, they are often limited to single, static structures. Molecular mechanics and molecular dynamics simulations are essential for exploring the conformational landscape and dynamic behavior of flexible molecules like this compound.

Exploration of Conformational Landscapes and Interconversion Barriers

Subsequent molecular dynamics simulations would allow for the observation of conformational transitions over time, providing insights into the energy barriers between different conformers. This information is critical as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind to a biological target.

Solvation Effects on Molecular Structure and Dynamics

The presence of a solvent, particularly water in a biological context, can significantly influence the structure and dynamics of a molecule. MD simulations with explicit solvent molecules would be crucial to understand how water molecules interact with the hydrophilic and hydrophobic regions of this compound. The hydrochloride salt form implies that the tropane (B1204802) nitrogen is protonated and positively charged, leading to strong interactions with polar solvent molecules. These simulations can reveal the structure of the solvation shell and its impact on the conformational preferences of the molecule.

Structure-Activity Relationship (SAR) Modeling Based on Theoretical Descriptors

Structure-Activity Relationship (SAR) studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity. While a comprehensive SAR study requires data on a range of related molecules, a theoretical analysis of this compound can provide valuable descriptors for such a model.

Theoretical descriptors that can be calculated from QM and MM studies include:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific conformational parameters.

Lipophilicity Descriptors: Calculated logP (partition coefficient), which is a measure of a molecule's hydrophobicity.

These descriptors for this compound could be compared with those of other tropane esters with known activities to hypothesize about its potential biological targets and efficacy.

Quantitative Structure-Activity Relationship (QSAR) for In Vitro Research Data

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. silae.itresearchgate.net While direct QSAR studies specifically targeting this compound are not extensively documented in publicly available literature, the principles and methodologies have been widely applied to structurally related tropane alkaloids and their derivatives. These studies provide valuable insights into the structural features that govern the biological activities of this class of compounds, which can be extrapolated to understand the potential activity of this compound.

The fundamental premise of QSAR is that the biological effect of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. silae.it By analyzing a series of related compounds with known activities, QSAR models can be developed to predict the activity of new, untested compounds.

Research on tropane alkaloids has utilized QSAR to explore their interactions with various biological targets. For instance, studies on tropinone-derived alkaloids have employed QSAR analysis in conjunction with molecular docking to investigate their potential as anticancer agents. nih.gov Similarly, comprehensive QSAR studies have been conducted on quaternary soft anticholinergics, including atropine (B194438) derivatives, to understand the structural requirements for their activity at muscarinic receptors. nih.gov These studies often examine a range of molecular descriptors, including steric, electronic, and hydrophobic parameters, to build predictive models.

A review of dicarboxylic acid esters of tropine highlights the importance of the linker between two tropine moieties and the nature of the quaternizing groups in determining neuromuscular blocking activity. nih.gov Such structure-activity relationship studies, while not always quantitative in the sense of a formal QSAR model, lay the groundwork for understanding how modifications to the tropine scaffold, including the ester group at the 3-position, can influence biological outcomes.

The insights gained from QSAR studies on related tropane alkaloids can guide the rational design of new derivatives with optimized activity and selectivity. While specific QSAR models for this compound are not available, the existing body of research on analogous compounds provides a strong foundation for future computational studies.

| Compound Class | Biological Activity Investigated | Key Findings from SAR/QSAR | Reference |

| Dicarboxylic acid esters of tropine | Neuromuscular blocking | The nature of the dicarboxylic acid linker and the quaternizing benzyl (B1604629) groups significantly influence activity. Optimal profiles were seen with glutaryl, fumaryl, and cyclobutane-1,2-dicarboxylyl linkers. | nih.gov |

| Quaternary soft anticholinergics (including atropine derivatives) | Anticholinergic (muscarinic receptor antagonism) | A non-linear, biexponential relationship exists between molecular size and activity, indicating a size limitation at the binding site. Stereospecificity is also a critical factor. | nih.gov |

| Tropinone-thiazole derivatives | Anticancer and tyrosinase inhibition | The presence and substitution pattern on the thiazole (B1198619) ring are crucial for activity. QSAR analysis was performed as part of the study. | nih.gov |

| Various tropane alkaloids (e.g., atropine, scopolamine) | Skin permeability | QSAR models have been developed to predict skin permeation, which is an important factor in the overall activity of topically or transdermally administered compounds. | nih.gov |

Advanced Analytical Research Methodologies for Tropine Acetate Hydrochloride Excluding Clinical Diagnostics

Chromatographic Method Development and Validation for Research Purity and Quantification

Chromatography is a cornerstone for the analysis of tropane (B1204802) alkaloids like Tropine (B42219) acetate (B1210297) hydrochloride. Method development and validation are critical for obtaining reliable data on purity and concentration in research samples.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of tropane alkaloids. Its coupling with various advanced detectors allows for high sensitivity and selectivity.

Ultraviolet (UV) Detection: UV detection is a common and robust method for quantifying compounds with a chromophore. While tropane alkaloids have a relatively weak chromophore, suitable wavelengths can be selected for their detection. Method development often involves optimizing the mobile phase composition, typically a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid), to achieve optimal separation on a C18 or other suitable reversed-phase column.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS or HPLC-MS/MS) provides superior sensitivity and selectivity, making it the gold standard for trace analysis. This is particularly useful for identifying and quantifying Tropine acetate hydrochloride in complex matrices. Electrospray ionization (ESI) is the most common ionization source used for this class of compounds. An optimized method based on a miniaturized QuEChERS protocol followed by HPLC-MS/MS has been successfully validated for the determination of related tropane alkaloids, atropine (B194438) and scopolamine (B1681570), in leafy vegetable samples, achieving quantification limits (MQL) as low as ≤ 2.3 ng/g. mdpi.com

Time-of-Flight Mass Spectrometry (ToF-MS): Ultra-high performance liquid chromatography combined with time-of-flight mass spectrometry (UHPLC-ToF-MS) offers high-resolution mass analysis, enabling the accurate identification of unknown impurities and metabolites. A method for determining tropane alkaloids in buckwheat using UHPLC-ToF-MS has been developed, demonstrating excellent linearity (R² > 0.99) and low limits of detection and quantification. researchgate.nettandfonline.com

Evaporative Light Scattering Detection (ELSD): For compounds lacking a strong UV chromophore, ELSD presents a viable alternative. This detector measures the light scattered by analyte particles after the mobile phase has been evaporated. It provides a more universal response that is less dependent on the optical properties of the analyte, making it suitable for purity analysis where unknown impurities may not have the same chromophore as the main compound.

Table 1: Examples of HPLC Methods for Tropane Alkaloid Analysis

| Analytical Technique | Column | Mobile Phase | Detection Mode | Application | Reference |

|---|---|---|---|---|---|

| HPLC-MS/MS | Phenomenex Kinetex EVO C18 | A: 0.1% formic acid with 10 mM ammonium formate in water; B: Methanol | ESI-MS/MS | Quantification of scopolamine and L-hyoscyamine in animal-derived products. | nih.gov |

| µ-QuEChERS-HPLC-MS/MS | - | ACN/water (50:50, v/v) as injection solvent | MS/MS | Determination of atropine and scopolamine in leafy vegetables. | mdpi.com |

| UHPLC-ToF-MS | - | - | ToF-MS | Determination of tropane alkaloids (atropine, scopolamine, anisodamine, homatropine) in buckwheat. | tandfonline.com |

| LC-HRMS | - | - | HRMS | Determination of tropane and pyrrolizidine (B1209537) alkaloids in honey. | researchgate.net |

Gas Chromatography (GC) and its combination with Mass Spectrometry (GC-MS) are powerful tools for the analysis of volatile and semi-volatile compounds. While this compound itself is a salt and not sufficiently volatile for direct GC analysis, the technique is highly applicable for:

Analysis of Volatile Intermediates: During the synthesis of this compound, volatile precursors or intermediates may be present. GC-MS is ideal for monitoring the progress of the reaction and detecting these compounds.

Analysis after Derivatization: The tropine base can be made amenable to GC analysis through chemical derivatization, such as silylation, to increase its volatility. This allows for high-resolution separation and sensitive detection.

Detection of Degradation Products: GC-MS can be used to identify volatile degradation products that may form under various stress conditions (e.g., heat, light).

The selection of the appropriate capillary column (e.g., non-polar, intermediate polarity, or polar) is crucial for achieving the desired separation of target analytes from matrix components or other impurities.

Chirality is a key aspect of many alkaloids, and the separation of enantiomers is often necessary as different enantiomers can have distinct biological activities. Tropine itself is achiral, but its derivatives can be chiral. For related tropane alkaloids, such as hyoscyamine (B1674123), which is the (S)-enantiomer of atropine, assessing enantiomeric purity is critical.

Chiral HPLC: This is the most common approach for enantiomeric separation. pensoft.net It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. pensoft.net The choice of CSP is critical and depends on the specific molecular structure of the analyte. pensoft.net

Chiral Capillary Electrophoresis (CE): CE has emerged as a powerful technique for chiral separations, offering high efficiency and resolution. pensoft.net Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte (BGE). pensoft.net Cyclodextrins (CDs) and their derivatives are the most frequently used chiral selectors for this purpose. pensoft.netuj.edu.pl This method is advantageous due to the ability to easily screen different chiral selectors and combine them, which is more complex in HPLC. pensoft.net

Capillary Electrophoresis (CE) for High-Resolution Separations in Research

Capillary Electrophoresis (CE) is a high-resolution separation technique that has proven to be a valuable alternative and complement to HPLC for the analysis of pharmaceuticals. researchgate.net It offers advantages such as high separation efficiency, short analysis times, and low consumption of samples and reagents. pensoft.netfrontiersin.org

Different modes of CE can be employed for the analysis of tropane alkaloids:

Capillary Zone Electrophoresis (CZE): This is the simplest form of CE, where charged analytes are separated based on their electrophoretic mobility in a buffer-filled capillary. frontiersin.org The pH and composition of the background electrolyte (BGE) are critical parameters for optimizing separation. researchgate.net For instance, a 100 mM Tris-phosphate running buffer at pH 7 has been used for the simultaneous determination of atropine, homatropine, and scopolamine. researchgate.net

Micellar Electrokinetic Capillary Chromatography (MEKC): This technique uses surfactants (micelles) added to the BGE to separate both charged and neutral analytes. It has been successfully applied to the simultaneous analysis of six tropane alkaloids using a borate-phosphate buffer (pH 8.5) with sodium dodecyl sulfate (B86663) (SDS) as the surfactant. researchgate.net

Nonaqueous Capillary Electrophoresis (NACE): Using organic solvents instead of water can enhance the solubility of hydrophobic analytes and improve separation selectivity. pensoft.netresearchgate.net The addition of trifluoroacetic acid to the organic separation buffer has been shown to be beneficial for manipulating the migration order of isomers like littorine (B1216117) and hyoscyamine. researchgate.net

CE with Advanced Detection: While UV is a common detector, coupling CE with more advanced detectors like capacitively coupled contactless conductivity detectors (C4D) or mass spectrometry (CE-MS) enhances sensitivity and selectivity. uj.edu.plfrontiersin.org A CE-C4D method was developed for the rapid determination of atropine and scopolamine, with separation achieved in under 5 minutes. uj.edu.pl

Table 2: Examples of Capillary Electrophoresis Methods for Tropane Alkaloid Analysis

| CE Mode | Background Electrolyte (BGE) | Detection | Application | Reference |

|---|---|---|---|---|

| CZE | 100 mM Tris-phosphate, pH 7 | UV | Simultaneous determination of atropine, homatropine, and scopolamine. | researchgate.net |

| MEKC | 30 mM borate-phosphate buffer, pH 8.5, with 50 mM SDS | UV | Simultaneous analysis of six tropane alkaloids. | researchgate.net |

| NACE | Organic solvent with trifluoroacetic acid | UV | Separation of littorine and hyoscyamine. | researchgate.net |

| CZE | 500 mM Tris buffer with 45% v/v methanol | UV | Separation of various rhizome alkaloids. | frontiersin.org |

| CZE | 0.5 M acetic acid with 0.25% (w/v) β-CD | C4D | Determination of atropine and scopolamine in plant seeds. | uj.edu.pl |

Novel Sample Preparation and Extraction Techniques for Research Matrices (e.g., QuEChERS, SPE)

Effective sample preparation is crucial for removing interfering substances from complex research matrices and concentrating the analyte of interest before instrumental analysis.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and concentration of analytes from liquid samples. It involves passing the sample through a cartridge containing a solid adsorbent. The choice of sorbent (e.g., C18, ion-exchange) is key to selectively retain the analyte while allowing impurities to pass through, or vice-versa.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has become increasingly popular for the extraction of a wide range of analytes, including tropane alkaloids, from various complex matrices. mdpi.com It is a two-step process:

Extraction/Partitioning: The sample is first homogenized with an organic solvent (typically acetonitrile), followed by the addition of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation and partition the analytes into the organic layer. nih.govmdpi.com

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the organic extract is then mixed with a combination of sorbents to remove specific types of interferences. mdpi.com A common sorbent for tropane alkaloid analysis is primary secondary amine (PSA), which removes acidic interferences. tandfonline.commdpi.com

The QuEChERS method is highly versatile and can be modified (e.g., miniaturized µ-QuEChERS) to reduce sample size and solvent consumption, making it a greener alternative. mdpi.com

Developing a targeted extraction protocol is essential when analyzing this compound in complex chemical mixtures, such as plant extracts or reaction broths. This involves optimizing the sample preparation method to maximize the recovery of the target analyte while minimizing co-extraction of interfering compounds.

For the QuEChERS method, this optimization may involve:

Solvent Selection: While acetonitrile is standard, other solvents or solvent mixtures may be tested to improve extraction efficiency for specific analytes and matrices. tandfonline.com

Salt Composition: The type and amount of partitioning salts can be adjusted to optimize phase separation and analyte partitioning. nih.gov

d-SPE Sorbent Selection: The choice of d-SPE sorbents is critical for cleanup. For highly complex matrices, a combination of sorbents may be necessary. For example, in addition to PSA, C18 sorbent can be used to remove non-polar interferences like fats and waxes, while graphitized carbon black (GCB) can remove pigments. nih.gov

For SPE , protocol development involves:

Sorbent Selection: Choosing the appropriate sorbent material (e.g., reversed-phase, normal-phase, ion-exchange) based on the physicochemical properties of this compound and the matrix components.

Wash and Elution Steps: Optimizing the solvents used for washing the cartridge (to remove impurities) and eluting the analyte (to recover it in a clean solution).

The ultimate goal is to develop a robust and reproducible protocol that provides high analyte recovery, effective removal of interferences, and compatibility with the subsequent analytical instrument.

Table 3: Representative µ-QuEChERS Protocol for Tropane Alkaloid Analysis in Leafy Vegetables mdpi.com

| Step | Procedure | Details |

|---|---|---|

| 1. Sample Preparation | Weighing and Hydration | 0.1 g of lyophilized sample is weighed, mixed with 0.5 mL of water, and vortexed for 30 s. |

| 2. Extraction | Solvent Addition and Shaking | 1 mL of acetonitrile (ACN) is added, vortexed for 30 s, and shaken for 5-30 min. |

| 3. Partitioning | Salt Addition | 0.65 g of a salt mixture (MgSO₄, NaCl, C₆H₅Na₃O₇·2H₂O, and C₆H₆Na₂O₇·1.5H₂O in a 4:1:1:0.5 ratio) is added. |

| 4. Centrifugation | Phase Separation | The mixture is vortexed and then centrifuged to separate the aqueous and organic layers. |

| 5. Cleanup (d-SPE) | Sorbent Treatment | An aliquot of the supernatant is mixed with d-SPE sorbents (e.g., PSA and MgSO₄) and centrifuged. |

| 6. Final Preparation | Reconstitution | The final extract is prepared for injection into the HPLC-MS/MS system. |

In Vitro Mechanistic Investigations at the Molecular and Cellular Level Strictly Excluding Human Data, Dosage, Safety, Clinical Outcomes

Molecular Target Identification and Characterization in Isolated Systems

The primary molecular targets for tropane (B1204802) alkaloids, the class to which Tropine (B42219) acetate (B1210297) hydrochloride belongs, are generally the muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.govcvpharmacology.com Like its well-studied analogue atropine (B194438), Tropine acetate hydrochloride is anticipated to function as a competitive antagonist at these receptors. drugbank.comhhs.gov This interaction prevents the binding of the endogenous neurotransmitter, acetylcholine, thereby inhibiting the downstream signaling cascades initiated by these receptors. cvpharmacology.comhhs.gov Muscarinic receptors are G protein-coupled receptors (GPCRs) with five subtypes (M1-M5), each exhibiting distinct tissue distribution and coupling to different intracellular signaling pathways. drugbank.com

The interaction between a ligand like this compound and its receptor target is governed by the principles of binding kinetics and thermodynamics. These parameters define the affinity of the ligand for the receptor and the dynamics of the binding process.

Binding Kinetics: Ligand-receptor binding kinetics are characterized by the association rate constant (k_on) and the dissociation rate constant (k_off). nih.gov

Association Rate (k_on): This constant describes the rate at which the ligand binds to the receptor to form a ligand-receptor complex. nih.gov

Dissociation Rate (k_off): This constant represents the rate at which the ligand-receptor complex breaks apart. nih.gov The reciprocal of k_off (1/k_off) is known as the residence time, which indicates how long a ligand remains bound to its target. nih.gov

The ratio of these two constants determines the equilibrium dissociation constant (K_d), a measure of binding affinity. A lower K_d value signifies a higher binding affinity. researchgate.net These parameters are commonly determined using techniques like radioligand binding assays or Surface Plasmon Resonance (SPR). researchgate.net While specific experimental data for this compound are not available in the reviewed literature, a hypothetical binding affinity profile at muscarinic receptor subtypes could be presented as follows.

| Muscarinic Receptor Subtype | Hypothetical K_d (nM) | Anticipated Receptor Affinity |

|---|---|---|

| M1 | 1.5 | High |

| M2 | 2.1 | High |

| M3 | 1.8 | High |

| M4 | 5.5 | Moderate |

| M5 | 4.8 | Moderate |

Thermodynamics: Thermodynamic analysis of ligand binding provides insight into the forces driving the interaction, such as changes in enthalpy (ΔH) and entropy (ΔS). These values can be determined through methods like isothermal titration calorimetry (ITC) and can help to understand whether the binding is driven by hydrogen bonds, van der Waals forces, or hydrophobic interactions.

As a competitive antagonist, this compound is expected to bind to the orthosteric site of muscarinic receptors—the same site where acetylcholine binds. hhs.gov This binding event does not typically induce a conformational change leading to receptor activation; instead, it blocks the site from the endogenous agonist, thereby inhibiting receptor function. cvpharmacology.com

In addition to orthosteric binding, some ligands can act as allosteric modulators. wikipedia.org These molecules bind to a topographically distinct site on the receptor, known as an allosteric site, inducing a conformational change that alters the affinity or efficacy of the orthosteric ligand. wikipedia.orgresearchgate.net

Positive Allosteric Modulators (PAMs): Enhance the effect of the endogenous agonist. nih.gov

Negative Allosteric Modulators (NAMs): Reduce the effect of the endogenous agonist. wikipedia.org

There is no evidence from the reviewed literature to suggest that this compound acts as an allosteric modulator. Its mechanism is presumed to be based on competitive, orthosteric antagonism of receptor activation.

Enzyme Interaction and Inhibition Studies

The primary enzyme relevant to the cholinergic system is Acetylcholinesterase (AChE), which is responsible for the hydrolysis of acetylcholine in the synaptic cleft. nih.gov Some cholinergic agents interact directly with this enzyme. Studies using Nuclear Magnetic Resonance (NMR) to investigate the binding of related compounds to AChE have shown that atropine does not inhibit the binding of the substrate (acetylcholine) but can accelerate its hydrolysis, suggesting an interaction with the enzyme at a site distinct from the active site. nih.gov Physostigmine, in contrast, was shown to be an inhibitor. nih.gov

To determine if this compound inhibits or otherwise modulates AChE, enzyme kinetic studies would be necessary. wikipedia.org Such studies involve measuring the rate of acetylcholine hydrolysis by AChE at various substrate concentrations, both in the absence and presence of this compound. cam.ac.uk The data can be analyzed using models like the Michaelis-Menten equation and visualized with a Lineweaver-Burk plot to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (K_i). wikipedia.orgnih.gov

A hypothetical kinetic analysis for the interaction of this compound with AChE is presented below, assuming a non-competitive interaction for illustrative purposes.

| Parameter | Value (Control) | Value (+ this compound) | Interpretation |

|---|---|---|---|

| V_max (μmol/min) | 100 | 50 | Maximum reaction velocity is decreased. |

| K_m (μM) | 150 | 150 | Substrate binding affinity is unchanged. |

Intracellular Signaling Pathway Elucidation in Model Cell Lines

As an antagonist of muscarinic receptors, this compound would block the intracellular signaling pathways normally activated by acetylcholine. These pathways are dependent on the G protein to which the specific muscarinic receptor subtype couples. cvpharmacology.com

M1, M3, and M5 Receptors: These subtypes couple to G_q/11 proteins. Agonist binding activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to the phosphorylation of various downstream proteins. nih.govnih.gov

M2 and M4 Receptors: These subtypes couple to G_i/o proteins. Agonist binding inhibits adenylyl cyclase, leading to a decrease in the production of the second messenger cyclic AMP (cAMP). cvpharmacology.com The βγ-subunits of the G_i/o protein can also directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs). nih.gov

In non-human model cell lines engineered to express specific muscarinic receptor subtypes (e.g., CHO or HEK-293 cells), the effect of this compound would be to inhibit agonist-induced changes in second messenger levels. For instance, in a cell line expressing the M3 receptor, this compound would be expected to block the production of IP3 and the subsequent rise in intracellular calcium stimulated by an agonist like carbachol. nih.gov

This blockade of second messengers prevents the activation of downstream protein phosphorylation cascades. wikipedia.org For example, by preventing the activation of PKC (via the M3 receptor pathway) or by maintaining higher levels of cAMP-dependent protein kinase A (PKA) activity (by blocking M2 receptor-mediated inhibition), this compound would alter the phosphorylation state and activity of numerous cellular proteins. nih.gov

The table below illustrates the expected effect of this compound on agonist-induced second messenger modulation in a model cell line.

| Cell Line (Receptor Expressed) | Agonist | Measured Second Messenger | Agonist-Induced Change | Effect of this compound |

|---|---|---|---|---|

| HEK-293 (M3) | Carbachol | Intracellular Ca²⁺ | Increase | Inhibition of Increase |

| CHO (M2) | Acetylcholine | cAMP | Decrease | Inhibition of Decrease |

Gene Expression and Proteomic Profiling in Mechanistic Contexts

No published research data is currently available to detail the specific effects of this compound on gene expression or proteomic profiles in in vitro systems.

Design, Synthesis, and Structure Activity Relationship Sar of Tropine Acetate Hydrochloride Analogues

Rational Design Principles for Novel Tropane (B1204802) Acetate (B1210297) Derivatives

The rational design of new tropane acetate derivatives aims to optimize their pharmacological profile by modifying their affinity, selectivity, and duration of action at specific biological targets. This is achieved by systematically altering the molecule's structure and observing the resulting changes in its biological activity.

Bioisosterism is a key strategy in drug design where a functional group in a molecule is replaced by another group with similar physical or chemical properties, aiming to enhance desired properties while minimizing undesirable ones drughunter.comcambridgemedchemconsulting.com. This principle is widely applied to the tropane scaffold.

Ester Moiety Modification : The acetate group in tropine (B42219) acetate is a primary target for bioisosteric replacement. Replacing the methyl group of the acetate with larger alkyl or aryl groups can significantly alter potency and receptor selectivity. For instance, replacing an ester linkage with more stable heterocyclic rings like oxazolidinediones has been explored to create mimics with retained binding affinity nih.gov.

Nitrogen Substituent Modification : The N-methyl group on the tropane ring can be replaced with other substituents to modulate activity. For example, replacing the methyl group with larger alkyl or arylalkyl groups has been shown to separate binding affinities for different receptors, such as the dopamine (B1211576) transporter versus muscarinic receptors nih.gov.

Scaffold Modification : The core 8-azabicyclo[3.2.1]octane (tropane) skeleton can be modified. This includes altering ring size or introducing heteroatoms. Such changes can lead to novel compounds with different spatial arrangements and receptor interaction profiles nih.gov.

The goal of these replacements is to create analogues with improved therapeutic characteristics by fine-tuning their physicochemical properties like lipophilicity, polarity, and electronic distribution u-tokyo.ac.jp.

The three-dimensional arrangement of atoms (stereochemistry) in tropane alkaloids is critical for their biological activity, as receptors are chiral environments nih.gov.

C-3 Position : Tropane alkaloids exist as stereoisomers based on the orientation of the substituent at the C-3 position. Tropine has the 3α-hydroxyl group (ester in the axial position), while its epimer, pseudotropine, has a 3β-hydroxyl group (ester in the equatorial position) nih.gov. For muscarinic receptor antagonists, the 3α configuration, as found in tropine and atropine (B194438), is generally more potent than the 3β configuration semanticscholar.org. This highlights the precise spatial orientation required for optimal receptor binding.

Chirality of the Ester Side Chain : In more complex esters like atropine, which is the racemic form of hyoscyamine (B1674123), the activity is almost exclusively due to the (S)-(-)-isomer. The (S)-isomer of hyoscyamine is estimated to be 30 to 300 times more potent than the (R)-(+)-isomer, demonstrating the profound impact of stereochemistry on pharmacological action nih.govderpharmachemica.com.

These stereochemical considerations are fundamental in the design of new analogues, as even minor changes in the 3D structure can lead to a significant loss of biological activity nih.gov.

Synthetic Strategies for Analogues with Modified Tropane Ring, Ester Linkage, or Nitrogen Substituents

The synthesis of tropane acetate analogues often starts from the common intermediate, tropinone (B130398) nih.govresearchgate.net. Various synthetic routes allow for modifications at key positions of the tropane scaffold.

Modification of Nitrogen Substituents : A common strategy involves the N-demethylation of tropinone or other tropane derivatives to yield nortropinone. This intermediate can then be alkylated or acylated to introduce a wide variety of substituents on the nitrogen atom, leading to novel N-substituted analogues with altered pharmacological profiles nih.govresearchgate.net.